![molecular formula C7H11N3 B1142668 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine CAS No. 1338247-52-1](/img/structure/B1142668.png)
3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine
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Overview
Description
“3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine” is a chemical compound . However, there is limited information available about this specific compound. It’s worth noting that pyrazolo[3,4-b]pyridine derivatives are known to be important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine” is not explicitly available. However, the linear formula of a similar compound, “3-Isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride”, is C10H18N3Cl1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine” are not explicitly available. However, similar compounds may have their properties listed in databases like Sigma-Aldrich .
Scientific Research Applications
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds which includes 3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine, have been used for a wide range of biological targets . They have been used in biomedical applications due to their close similarity with the purine bases adenine and guanine .
Synthesis Methods
Different synthetic strategies and approaches have been developed for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system .
Antiproliferative Activities
Some 1H-pyrazolo[3,4-b]pyridine derivatives have shown antiproliferative activities against different cancer cell lines .
Inhibitory Compounds
1H-pyrazolo[3,4-b]pyridines have been evaluated as inhibitory compounds against succinate dehydrogenase .
Antitubulin Agents
1H-pyrazolo[3,4-b]pyridines have been evaluated for their potential as antitubulin agents .
Development of New Synthesis Processes
New strategies have been reported to obtain pyrazolopyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline .
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which our compound belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, including enzymes and receptors, that recognize these purine bases.
Result of Action
Similar compounds have been found to exhibit antiproliferative activity against various cancer cell lines , suggesting that this compound may also have potential therapeutic applications.
Safety and Hazards
The safety and hazards of “3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine” are not explicitly available. However, similar compounds may have their safety data sheets available in databases like Sigma-Aldrich .
properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-7-6(10-9-5)3-2-4-8-7/h8H,2-4H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHWHGRLNYSEQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
1338247-52-1 |
Source
|
Record name | 3-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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